3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde
Description
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 |
InChI Key |
SKYJACZYTRJEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Halogenation (bromination) of a suitable benzaldehyde precursor , often starting from 4-(2,2,2-trifluoroethoxy)benzaldehyde or 4-hydroxybenzaldehyde derivatives.
- Introduction of the 2,2,2-trifluoroethoxy group either before or after bromination, commonly via nucleophilic substitution or etherification reactions.
Specific Synthetic Routes and Conditions
Bromination of 4-(2,2,2-trifluoroethoxy)benzaldehyde
No direct literature or patent sources explicitly describe the bromination of 4-(2,2,2-trifluoroethoxy)benzaldehyde to obtain the target compound. However, by analogy to related compounds such as 3-bromo-4-fluorobenzaldehyde, a green and efficient bromination method can be adapted.
A notable method for bromination of 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde involves:
- Dissolving the aldehyde in dichloromethane.
- Preparing an aqueous solution of sodium bromide acidified with hydrochloric acid.
- Mixing both phases with ultrasonic irradiation while slowly adding sodium hypochlorite solution as an oxidant.
- Phase separation, washing, drying, and crystallization to obtain the pure bromo-substituted product with high yield (~90%) and purity (~99%) without using toxic bromine or chlorine gas.
This method could be adapted for 4-(2,2,2-trifluoroethoxy)benzaldehyde as the substrate, replacing 4-fluorobenzaldehyde, given the similar aromatic substitution pattern.
Introduction of the 2,2,2-Trifluoroethoxy Group
A key step in synthesizing this compound is the etherification of a hydroxy-substituted bromo-benzaldehyde with a trifluoroethyl source.
One reported approach for related compounds (e.g., 3-bromo-4-(difluoromethoxy)benzaldehyde) involves:
- Reacting 3-bromo-4-hydroxybenzaldehyde with sodium chlorodifluoroacetate in the presence of cesium carbonate base in N,N-dimethylformamide solvent.
- Stirring at elevated temperature (75 °C) for extended time (18 hours).
- Workup by extraction, acid wash, drying, and purification by silica gel chromatography.
- Yield reported around 74%.
By analogy, the trifluoroethoxy group can be introduced using a similar nucleophilic substitution strategy, employing appropriate trifluoroethyl halides or trifluoroethyl carboxylates as alkylating agents under basic conditions.
Claisen–Schmidt Condensation for Related Derivatives
In a study on chalcone derivatives containing the 2,2,2-trifluoroethoxy group, the trifluoroethoxy group was introduced on acetophenone derivatives, which were then condensed with benzaldehydes under base catalysis at room temperature or mild reflux to yield various substituted chalcones.
Although this is a different class of compounds, the synthetic handling of the trifluoroethoxy group on aromatic rings under mild conditions is demonstrated, supporting the feasibility of introducing this group prior to further functionalization such as bromination.
Summary of Preparation Conditions and Outcomes
Detailed Research Outcomes and Notes
The bromination method described in patent CN109912396B demonstrates a safer, environmentally friendly alternative to traditional bromination using elemental bromine or chlorine gas, achieving high yields and purity with mild conditions and ultrasonic assistance.
The etherification step for introducing the trifluoroethoxy group requires strong base (cesium carbonate) and polar aprotic solvent (DMF) at elevated temperature for prolonged time, indicating moderate reactivity and the need for careful control of reaction conditions to maximize yield.
The Claisen–Schmidt condensation study confirms that trifluoroethoxy-substituted aromatic ketones can be synthesized and further manipulated under mild conditions, suggesting the trifluoroethoxy substituent is compatible with various synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on the specific reaction or applicationThe molecular targets and pathways involved will vary based on the specific context of its use .
Comparison with Similar Compounds
Structural Isomers
Compounds with identical substituents but varying positional arrangements exhibit distinct electronic and steric properties:
Note: Purity inferred from analogous compounds in .
Key Findings :
- Positional Effects : The 3-bromo-4-trifluoroethoxy isomer (target compound) offers optimal electronic activation for nucleophilic substitution at the bromine site due to the electron-withdrawing trifluoroethoxy group at the para position .
- Steric Considerations : The 2-bromo-3-trifluoroethoxy isomer exhibits reduced reactivity in coupling reactions due to steric hindrance between substituents .
Functional Group Variants
Substitution of bromine or trifluoroethoxy with other groups alters reactivity and applications:
Key Findings :
- Trifluoromethyl vs. Trifluoroethoxy : The -CF₃ group in 3-bromo-4-(trifluoromethyl)benzaldehyde exhibits stronger electron-withdrawing effects than -OCH₂CF₃, leading to higher aldehyde reactivity but lower solubility .
- Ethoxy vs. Trifluoroethoxy : Ethoxy-substituted analogs lack fluorine’s metabolic stabilization effects, making them less favorable in drug design .
Pharmaceutical Relevance
- Trifluoroethoxy in Drugs : The trifluoroethoxy group is a hallmark of proton-pump inhibitors (e.g., lansoprazole derivatives), where it improves bioavailability and resistance to oxidative metabolism .
- Bromine as a Synthetic Handle : The bromine in this compound enables Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, a critical step in drug candidate optimization .
Biological Activity
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antiplasmodial activity and other relevant pharmacological properties.
This compound can be synthesized through various methods, typically involving bromination and the introduction of the trifluoroethoxy group. The presence of the bromine atom and the trifluoroethoxy substituent significantly influence its chemical reactivity and biological activity.
The mechanism of action for this compound involves several pathways:
- Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes.
- Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modification of protein functions.
- Halogen Bonding : The bromine atom may participate in halogen bonding, affecting the compound's binding affinity to target proteins.
Antiplasmodial Activity
Research has indicated that compounds with a similar structural framework exhibit moderate to good antiplasmodial activities. For instance, studies on chalcones containing the 2,2,2-trifluoroethoxy group have shown promising results against Plasmodium falciparum, the causative agent of malaria. Specifically, compounds with this substituent at the ortho position on the phenyl ring demonstrated enhanced activity compared to others .
Table 1: Antiplasmodial Activity of Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 3a | Chalcone | 5.0 | Moderate |
| Compound 3f | Chalcone | 4.5 | Good |
| This compound | Aldehyde | TBD | TBD |
Note: IC50 values are indicative and may vary based on experimental conditions.
Cytotoxicity and Hemolytic Activity
Further assessments have been conducted to evaluate cytotoxicity against Vero cells and hemolytic activity on erythrocytes. These studies are crucial for determining the safety profile of the compound as a potential therapeutic agent.
Case Studies
- In Vitro Studies : A series of experiments were performed to assess the hemolytic activity by measuring lysis of red blood cells in culture media. Different concentrations were tested to determine the effective dose that minimizes toxicity while maintaining antimalarial efficacy .
- Combination Therapy : Research also explored the efficacy of combining this compound with established antimalarial agents like artemisinin. This approach aims to enhance therapeutic outcomes while reducing resistance development in malaria parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
